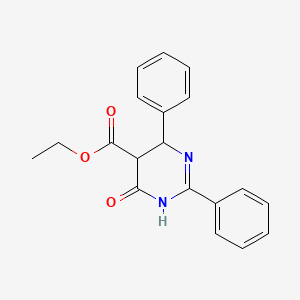

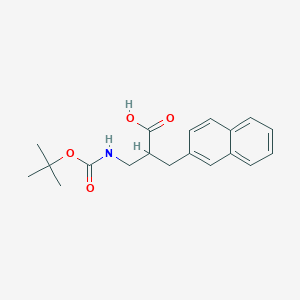

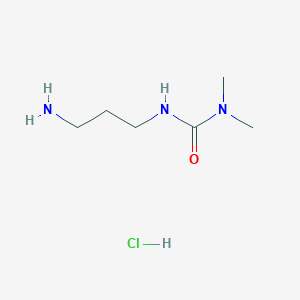

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate

説明

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate, also known as E6-HDPPC, is a synthetic compound of the pyrimidinecarboxylic acid family. It is a white crystalline solid with a molecular weight of 545.63 g/mol. E6-HDPPC is used in a variety of scientific research applications, as it is a versatile compound with a wide range of biochemical and physiological effects.

科学的研究の応用

Metabolism and Environmental Persistence

Ethyl 6-hydroxy-2,4-diphenyl-4,5-dihydro-5-pyrimidinecarboxylate, similar to other hydroxylated compounds, may undergo metabolism leading to various metabolites. For instance, studies on polybrominated diphenyl ethers (PBDEs) have shown that they are metabolized to hydroxylated PBDEs (HO-PBDEs) in humans. These metabolites were found in blood samples of pregnant women and their newborns, indicating potential accumulation and persistence in biological systems (Qiu, Bigsby, & Hites, 2008). Similarly, another study found significant exposure to PBDEs and their metabolites in certain occupational settings, such as electronics-dismantling plants (Sjödin et al., 1999).

Placental Transfer and Risks

Hydroxylated metabolites can cross the mammalian placenta, accumulating in the maternal-fetal-placental unit. This raises concerns about potential risks, such as disruptions in thyroid hormone transport, which may adversely affect fetal neurological development (Wan et al., 2010). The hydroxylated compounds, due to their hydrophilic nature, might have different concentrations in maternal and cord serum samples, indicating selective placental transfer (Chen et al., 2013).

Occupational Exposure and Biomonitoring

Occupational exposure to certain hydroxylated compounds is evident in various industries. For example, workers involved in varnishing tasks in the automobile industry were exposed to N-ethyl-2-pyrrolidone, and specific biomarkers of exposure were identified, highlighting the need for monitoring and preventive measures in such occupational settings (Koslitz et al., 2014).

特性

IUPAC Name |

ethyl 6-oxo-2,4-diphenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-24-19(23)15-16(13-9-5-3-6-10-13)20-17(21-18(15)22)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTHQSOAZSPRQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2651478.png)

![3-benzyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2651479.png)

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)